molecular formula C15H12O6 B1209521 Dihydrokaempferol CAS No. 724434-08-6

Dihydrokaempferol

Cat. No. B1209521
M. Wt: 288.25 g/mol
InChI Key: PADQINQHPQKXNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3, 5, 7-Trihydroxy-2-(4-hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one, also known as dihydro-kempferol or aromadendrin, belongs to the class of organic compounds known as flavanonols. Flavanonols are compounds containing a flavan-3-one moiety, with a structure characterized by a 2-phenyl-3, 4-dihydro-2H-1-benzopyran bearing a hydroxyl group and a ketone at the carbon C2 and C3, respectively. 3, 5, 7-Trihydroxy-2-(4-hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one is considered to be a practically insoluble (in water) and relatively neutral molecule. Outside of the human body, 3, 5, 7-trihydroxy-2-(4-hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one can be found in european plum and tea. This makes 3, 5, 7-trihydroxy-2-(4-hydroxyphenyl)-3, 4-dihydro-2H-1-benzopyran-4-one a potential biomarker for the consumption of these food products.

Scientific Research Applications

Antioxidant Properties

  • Dihydrokaempferol isolated from wood knots of coniferous trees has been shown to inhibit lipid peroxidation, suggesting potential use as an antioxidant. This compound's structural data provide a basis for designing more active compounds (Redzynia et al., 2009).

Anti-Inflammatory Effects

  • Engeletin, a form of dihydrokaempferol, demonstrated significant attenuation of uterus damage and reduced inflammation in a lipopolysaccharide-induced endometritis mouse model, indicating its potential for treating inflammatory conditions (Wu et al., 2016).

Role in Flavonoid Biosynthesis

  • A capillary electrophoresis method was developed for quantifying dihydrokaempferol production, aiding in the study of flavanone 3-hydroxytransferase activity. This is significant for understanding flavonoid biosynthesis in plants (Owens et al., 2002).

Source in Plant Extracts

  • Aspen knots were identified as a rich source of flavonoids, including dihydrokaempferol. This finding is relevant for sourcing bioactive flavonoids for various applications (Pietarinen et al., 2006).

Enzymatic Studies

  • Flavonol synthase from Citrus unshiu was found to convert dihydrokaempferol to kaempferol, highlighting the enzyme's role in flavonoid metabolism (Lukačin et al., 2003).

Quantitative Analysis in Plants

  • A validated high-performance thin-layer chromatographic method was developed for the quantitation of dihydrokaempferol-4'-O-glucopyranoside in Alcea species, aiding in the standardization of plant extracts (Abdel Salam et al., 2018).

Antimicrobial Properties

  • Dihydrokaempferol and related compounds from Ouratea sulcata exhibited significant in vitro antimicrobial activities against various microorganisms, suggesting their potential as antimicrobial agents (Pegnyemb et al., 2005).

Skin Care Applications

  • Dihydrokaempferol from Manilkara zapota bark showed potent antityrosinase, antioxidant, and cytotoxic activities, indicating its potential use in cosmeceutical products for skin care (Chunhakant & Chaicharoenpong, 2019).

properties

IUPAC Name

3,5,7-trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,14-18,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADQINQHPQKXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50274279
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

CAS RN

724434-08-6
Record name 2,3-Dihydro-3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one;
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50274279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dihydrokaempferol
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